molecular formula C13H7Cl2NO3 B1361431 (3,4-Dichlorophenyl)(4-nitrophenyl)methanone CAS No. 26189-47-9

(3,4-Dichlorophenyl)(4-nitrophenyl)methanone

Cat. No.: B1361431
CAS No.: 26189-47-9
M. Wt: 296.1 g/mol
InChI Key: IFGAYPOJJFHTSW-UHFFFAOYSA-N
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Description

(3,4-Dichlorophenyl)(4-nitrophenyl)methanone is an organic compound with the molecular formula C13H7Cl2NO3. It is characterized by the presence of two aromatic rings, one substituted with chlorine atoms and the other with a nitro group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dichlorophenyl)(4-nitrophenyl)methanone typically involves the reaction of 3,4-dichlorobenzoyl chloride with 4-nitrobenzene in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow microreactors, which offer advantages such as improved reaction control, higher yields, and reduced waste generation .

Chemical Reactions Analysis

Types of Reactions

(3,4-Dichlorophenyl)(4-nitrophenyl)methanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, amines, and various substituted derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(3,4-Dichlorophenyl)(4-nitrophenyl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (3,4-Dichlorophenyl)(4-nitrophenyl)methanone involves its interaction with specific molecular targets. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorine atoms may also play a role in modulating the compound’s reactivity and interactions with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3,4-Dichlorophenyl)(4-nitrophenyl)methanone is unique due to the presence of both chlorine and nitro substituents on its aromatic rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

(3,4-dichlorophenyl)-(4-nitrophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2NO3/c14-11-6-3-9(7-12(11)15)13(17)8-1-4-10(5-2-8)16(18)19/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFGAYPOJJFHTSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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